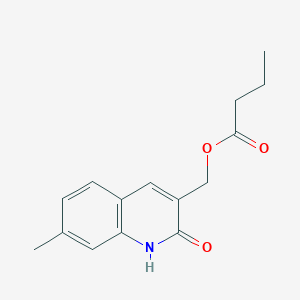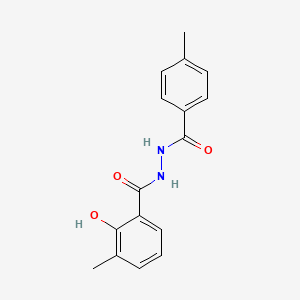![molecular formula C13H20N2O2 B5756847 2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5756847.png)
2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol, also known as MPMP, is a chemical compound that has been widely studied for its potential therapeutic applications. MPMP is a phenolic compound that belongs to the class of compounds known as alkylphenols. It has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
科学的研究の応用
2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol has also been shown to possess antioxidant properties, which could make it a potential treatment for oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, 2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol has been shown to possess anticancer properties, making it a potential treatment for various types of cancer.
作用機序
The mechanism of action of 2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol is not fully understood. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are inflammatory mediators that play a role in the development of inflammatory diseases. 2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol has also been shown to inhibit the activity of the enzyme lipoxygenase (LOX), which is involved in the production of leukotrienes. Leukotrienes are inflammatory mediators that play a role in the development of asthma and other inflammatory diseases.
Biochemical and Physiological Effects:
2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, 2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol has been shown to induce apoptosis (programmed cell death) in cancer cells.
実験室実験の利点と制限
One advantage of using 2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol in lab experiments is that it possesses multiple biological activities, making it a potential treatment for a range of diseases. Additionally, 2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol has been shown to be relatively non-toxic, making it a potentially safe treatment option. However, one limitation of using 2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol in lab experiments is that its mechanism of action is not fully understood, making it difficult to determine its precise effects on biological systems.
将来の方向性
There are several future directions for research on 2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol. One area of research could be to further investigate its mechanism of action, in order to better understand its effects on biological systems. Additionally, research could be conducted to determine the optimal dosage and administration of 2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol for various diseases. Further studies could also be conducted to investigate the potential side effects of 2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol, in order to determine its safety for human use. Finally, research could be conducted to investigate the potential of 2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol in combination with other drugs or treatments for various diseases.
合成法
The synthesis of 2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol involves the reaction of 2-methoxy-5-hydroxybenzaldehyde with 4-methylpiperazine in the presence of an acid catalyst. The resulting product is then reduced using sodium borohydride to yield 2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol. The yield of this reaction is approximately 60%.
特性
IUPAC Name |
2-methoxy-5-[(4-methylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-14-5-7-15(8-6-14)10-11-3-4-13(17-2)12(16)9-11/h3-4,9,16H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNLHQAWDJJXOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-[(4-methylpiperazin-1-yl)methyl]phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-bromo-2-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5756767.png)


![N-[4-(dimethylamino)phenyl]-5-methyl-2-furamide](/img/structure/B5756782.png)
![2-{[(3,4-dichlorophenoxy)acetyl]amino}-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5756786.png)

hydrazone](/img/structure/B5756817.png)


![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-methylthiourea](/img/structure/B5756837.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B5756839.png)

![N-(3-methylbutyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5756863.png)